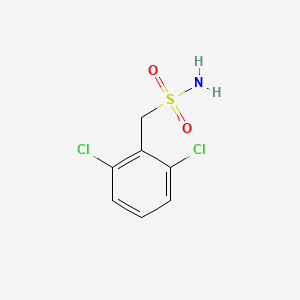

(2,6-Dichlorophenyl)methanesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSWTMGLRJUBOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Overview of Sulfonamide Chemistry and Its Research Relevance

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone of modern medicinal chemistry. wikipedia.org First introduced to the world of medicine with the discovery of Prontosil in the 1930s, sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be widely and effectively used. nih.govajchem-b.comajchem-b.com Their initial success in treating bacterial infections paved the way for the antibiotic era. ajchem-b.comajchem-b.com The mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govwikipedia.org Since humans obtain folic acid from their diet, these drugs can selectively target bacterial metabolic pathways. wikipedia.org

The research relevance of sulfonamides has expanded far beyond their antimicrobial origins. This versatile scaffold is now recognized for a wide spectrum of biological activities, making it a "privileged structure" in drug discovery. nih.govunife.it The sulfonamide group is a key component in drugs with diverse therapeutic applications, including:

Anticancer agents nih.govekb.eg

Antiviral compounds (e.g., Darunavir) nih.govekb.eg

Anti-inflammatory drugs (e.g., Celecoxib) nih.govekb.eg

Diuretics (e.g., Furosemide, Hydrochlorothiazide) wikipedia.orgekb.eg

Anticonvulsants (e.g., Zonisamide) ekb.eg

Carbonic anhydrase inhibitors used for glaucoma (e.g., Dorzolamide) ekb.eg

The continued importance of sulfonamides in research is due to their synthetic accessibility and the modular nature of their structure, which allows for systematic modifications to optimize pharmacological properties. wikipedia.orgajchem-b.com Researchers continue to explore new sulfonamide derivatives to overcome challenges like drug resistance and to develop treatments for a growing number of diseases. nih.govtandfonline.com

Historical Development of Dichlorophenyl Containing Scaffolds in Chemical Research

The incorporation of a dichlorophenyl group into molecular scaffolds has been a long-standing strategy in chemical research, particularly in the design of bioactive compounds. The chlorine atoms significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.

The historical development of dichlorophenyl-containing scaffolds can be seen across various therapeutic areas. For instance, compounds featuring this moiety have been investigated for their potential as:

Antibacterial agents : Research from 2010 described the synthesis of sulfonamides derived from 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid, which were subsequently screened for antibacterial activity. researchgate.net

Anticancer agents : More recent studies have focused on 2-phenol-4,6-dichlorophenyl-pyridines as potential topoisomerase inhibitors, which are key targets in cancer chemotherapy. nih.gov These studies highlight the importance of the chlorine substitution pattern for potent biological activity. nih.gov

Neurological agents : The 2,6-dichlorophenyl group is a feature in molecules designed as positive allosteric modulators (PAMs) of dopamine (B1211576) receptors, such as LY3154207, which has entered clinical studies for Lewy body dementia. nih.govresearchgate.net

The use of the dichlorophenyl scaffold is often part of a "scaffold hopping" strategy, where chemists replace a core part of a known active molecule with a different, isofunctional scaffold to improve properties like efficacy, safety, or patentability. niper.gov.in The dichlorophenyl group itself is considered a valuable building block due to its ability to impart specific conformational preferences and electronic properties to the final molecule.

Structural Rationale for Investigating 2,6 Dichlorophenyl Methanesulfonamide

The academic interest in (2,6-Dichlorophenyl)methanesulfonamide stems from the specific combination of its structural components: the methanesulfonamide (B31651) group and the 2,6-dichlorinated phenyl ring.

The Methanesulfonamide Group: This is one of the simplest alkylsulfonamide structures. It provides the core sulfonamide functionality, which is known to engage in crucial hydrogen bonding interactions with biological targets. nih.gov Its relatively small size and metabolic stability make it an attractive starting point for medicinal chemistry explorations.

The 2,6-Dichlorophenyl Ring: The substitution pattern of the two chlorine atoms on the phenyl ring is of particular importance.

Steric Hindrance: The two ortho-chloro substituents create significant steric bulk around the methylene (B1212753) bridge connecting the ring to the sulfonamide group. This steric hindrance can lock the molecule into a specific conformation.

Conformational Control: Studies on related structures, such as N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide, have shown that the ortho-substituents dictate the torsion angles and the relative orientation of the phenyl ring and the sulfonamide group. nih.gov This conformational rigidity can be advantageous for selective binding to a target protein.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms alters the electronic properties of the phenyl ring, which can influence binding interactions and metabolic pathways.

The combination of these features in this compound creates a molecule with a defined three-dimensional shape and specific electronic characteristics, making it a valuable probe for exploring biological systems and a potential building block for more complex therapeutic agents.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 103482-25-3 |

| Molecular Formula | C₇H₇Cl₂NO₂S |

| IUPAC Name | This compound |

| InChI Key | SUSWTMGLRJUBOE-UHFFFAOYSA-N |

Data sourced from available chemical supplier information. sigmaaldrich.com

Current Research Landscape and Unaddressed Questions Regarding the Compound

Established Synthetic Routes to this compound and its Precursors

The synthesis of this compound is primarily achieved through the reaction of its key precursor, 2,6-dichloroaniline, with methanesulfonyl chloride. The established routes, therefore, encompass the preparation of this critical aniline (B41778) intermediate and the subsequent sulfonamidation reaction.

Strategies for Introducing the 2,6-Dichlorophenyl Moiety

The synthesis of the precursor 2,6-dichloroaniline is a crucial first step, and several methods have been established for its preparation. These routes begin from various readily available starting materials and employ different chemical transformations to introduce the specific dichlorinated phenyl structure.

One common industrial method involves the hydrogenation of 2,6-dichloronitrobenzene. wikipedia.org Another well-documented laboratory-scale synthesis starts with sulfanilamide, which undergoes halogenation followed by a desulfonation step to yield the desired product. wikipedia.orgorgsyn.org

| Starting Material | Key Steps | Reported Yield | Reference |

|---|---|---|---|

| 2,6-Dichloronitrobenzene | Hydrogenation | - | wikipedia.org |

| Sulfanilamide | Halogenation, Desulfonation | 50-55% (from sulfanilamide) | orgsyn.org |

| p-Aminobenzenesulfonyl amide | Chlorination, Hydrolysis | 56-61% | guidechem.com |

| Diphenylurea | Sulfonation, Chlorination, Hydrolysis | 65% | guidechem.com |

| Aniline | Chlorination, Acetylation, Reduction, Hydrolysis | - | google.com |

Sulfonamidation Reaction Pathways and Conditions

The formation of the sulfonamide bond in this compound is typically achieved through the reaction of 2,6-dichloroaniline with methanesulfonyl chloride. This reaction follows a nucleophilic substitution pathway where the amino group of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

This process is generally conducted in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction. Common bases include pyridine or tertiary amines like triethylamine. ekb.eg The reaction kinetics of benzenesulfonyl chlorides with anilines have been studied, indicating the process is a direct bimolecular nucleophilic displacement. researchgate.net

A procedure for a similar compound, N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide, involves treating 2,6-dichloroaniline with the corresponding sulfonyl chloride and boiling for a short period, followed by cooling and precipitation in ice water. nih.gov In another relevant synthesis, amino acid arylamides were formed using methanesulfonyl chloride in the presence of N-methylimidazole as the base and dichloromethane as the solvent under mild conditions. organic-chemistry.org These examples provide a reliable framework for the conditions required for the synthesis of this compound.

Optimization of Reaction Yields and Purity

Optimizing the yield and purity of sulfonamides is a key consideration in their synthesis. Reaction conditions such as solvent, base, and temperature play a critical role. The use of N-methylimidazole as a base in dichloromethane has been shown to produce high yields without significant racemization in chiral syntheses. organic-chemistry.org

Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times and improve product yields. ekb.egscirp.org This method offers an efficient alternative to conventional heating. scirp.org

Purification of the final product is essential to remove unreacted starting materials and byproducts. A common and effective method for purifying solid sulfonamides is recrystallization from a suitable solvent, such as ethanol. nih.gov The progress of the reaction and the purity of the final compound are typically monitored using techniques like Thin Layer Chromatography (TLC). scirp.orgnih.gov

Novel Synthetic Approaches and Catalyst Applications

Recent advancements in organic synthesis have introduced novel catalytic methods for the formation of sulfonamides, offering milder conditions, broader substrate scope, and higher efficiency compared to traditional methods.

Metal-Catalyzed Cross-Coupling Reactions:

Nickel Catalysis: A highly efficient method for C-N bond formation between sulfonamides and aryl halides utilizes nickel catalysis, often in conjunction with photoredox systems. researchgate.netnih.gov These dual catalysis reactions can proceed via an energy-transfer mechanism, where a triplet excited Ni(II) complex undergoes reductive elimination to form the sulfonamide bond. nih.govprinceton.edu This technology provides access to a wide range of N-aryl sulfonamides under mild conditions. princeton.edu

Palladium Catalysis: A three-component coupling reaction involving potassium metabisulfite (K₂S₂O₅), amines, and aryl bromides has been achieved using palladium catalysis under mechanochemical conditions, presenting a novel green synthesis strategy. thieme-connect.com

Copper Catalysis: Copper-catalyzed N-arylation of sulfonamides with aryl boronic acids provides a pathway to the desired products in high yield. ekb.eg Additionally, a one-step synthesis of sulfonamides from (hetero)arylboronic acids, amines, and DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) has been developed using a Cu(II) catalyst. thieme-connect.com

Other Catalytic Strategies:

Zirconium Catalysis: A mild catalytic approach for the monoalkylation of sulfonamides using amides has been developed, exploiting the oxophilic character of zirconium. This method uses Cp₂ZrCl₂ in combination with a hydrosilane reductant at room temperature. acs.org

Metal-Free Catalysis: For intramolecular reactions, non-polluting iodine redox catalysis combined with light has been used to achieve highly regioselective C-H amination between sulfonamides and aliphatic molecules. thieme-connect.com

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Nickel / Photocatalyst | Cross-coupling of sulfonamides and aryl halides | Mild conditions, broad scope, energy-transfer mechanism | researchgate.netnih.govnih.govprinceton.edu |

| Palladium | Three-component coupling (K₂S₂O₅, amine, aryl bromide) | Mechanochemical, green synthesis | thieme-connect.com |

| Copper | N-arylation with aryl boronic acids | High yield | ekb.eg |

| Zirconium | Reductive sulfonamidation of amides | Room temperature, uses hydrosilane reductant | acs.org |

| Iodine / Light | Intramolecular radical C-H amination | Metal-free, regioselective | thieme-connect.com |

Chemical Modifications and Derivatization Strategies for this compound Analogues

The (2,6-dichlorophenyl)amino moiety is a key structural feature in various biologically active molecules. Chemical modifications and derivatization are employed to synthesize analogues with altered properties.

Exploration of Substitutions on the Phenyl Ring

The substitution pattern on the phenyl ring of aniline-derived sulfonamides significantly influences their chemical and physical properties. Research into analogues of this compound often involves synthesizing related compounds with different chlorine substitution patterns on the aniline ring. For example, the synthesis and structural analysis of N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide and 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide demonstrate the exploration of alternative dichlorophenyl isomers. researchgate.netnih.gov These studies provide insight into how the placement of substituents affects molecular conformation and crystal packing. researchgate.netnih.gov

Furthermore, the 2,6-dichlorophenyl group is incorporated into larger, more complex structures through derivatization. One study describes the reaction of 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetyl chloride with a variety of N'-(substituted aryl)-p-aminobenzenesulfonamide derivatives. researchgate.net This strategy creates a library of complex sulfonamides where the core (2,6-dichlorophenyl)amino unit is maintained, while substitutions are varied on a separate phenyl ring within the molecule, allowing for the systematic exploration of structure-activity relationships. researchgate.net

Modifications at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound is a key site for chemical derivatization, allowing for the introduction of a wide range of substituents through alkylation and acylation reactions. These modifications can significantly alter the molecule's steric and electronic properties.

N-alkylation of sulfonamides can be achieved under various conditions. For instance, the use of a ruthenium-based catalyst, such as [Ru(p-cymene)Cl2]2 with bidentate phosphine ligands like dppf or DPEphos, enables the alkylation of primary sulfonamides. Another approach involves a manganese(I) PNP pincer precatalyst for the N-alkylation of sulfonamides with alcohols through a borrowing hydrogen methodology. While these general methods exist, specific examples detailing the N-alkylation of this compound are not extensively documented in readily available literature.

Similarly, N-acylation introduces an acyl group onto the sulfonamide nitrogen. General methodologies for this transformation include the use of metal hydrogen sulfates, such as Al(HSO4)3 and Zr(HSO4)4, as catalysts for the reaction with carboxylic acid chlorides or anhydrides under solvent-free conditions. These conditions are reported to be efficient for various sulfonamides, yielding N-acylsulfonamides in high purity. However, specific studies detailing the N-acylation of this compound are required to fully understand the reactivity and scope of this transformation for this particular substrate.

Table 1: General Methods for N-Alkylation and N-Acylation of Sulfonamides

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | [Ru(p-cymene)Cl2]2, dppf or DPEphos | N-Alkylsulfonamide |

| N-Alkylation | Mn(I) PNP pincer catalyst, Alcohol | N-Alkylsulfonamide |

| N-Acylation | Al(HSO4)3 or Zr(HSO4)4, Acid Chloride/Anhydride | N-Acylsulfonamide |

Introduction of Heterocyclic Moieties and Bioisosteric Replacements

The incorporation of heterocyclic rings and the application of bioisosteric replacement are common strategies in medicinal chemistry to enhance the properties of a lead compound.

The synthesis of derivatives of this compound incorporating heterocyclic moieties can be envisioned through various synthetic routes. One potential approach involves the reaction of a precursor derived from this compound with a suitable heterocyclic building block. For example, a study detailed the synthesis of N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, which, while not a direct modification of the methanesulfonamide (B31651), demonstrates the feasibility of coupling the 2,6-dichloroaniline fragment with heterocyclic carboxylic acids. This suggests that similar strategies could be employed to introduce heterocycles onto the sulfonamide nitrogen of this compound. Another general method for synthesizing heteroaryl sulfonamides involves the use of organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate, which could potentially be adapted for the synthesis of analogs of this compound bearing different heterocyclic cores attached to the sulfonyl group.

Table 2: Potential Strategies for Introducing Heterocycles and Bioisosteric Replacements

| Strategy | Description | Potential Outcome for this compound |

| Heterocycle Introduction | Coupling of the sulfonamide nitrogen with a heterocyclic carboxylic acid or its derivative. | N-(heterocyclylcarbonyl)-(2,6-Dichlorophenyl)methanesulfonamide derivatives. |

| Bioisosteric Replacement | Replacement of the methanesulfonyl group with other functionalities like N-acetylsulfonamido or gem-dimethylsulfone. | Analogs with modified physicochemical and pharmacokinetic properties. |

Further dedicated research is necessary to fully explore and document the synthetic accessibility and impact of these modifications specifically on the this compound scaffold.

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of this compound, with each technique offering unique insights into its constituent parts.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of this compound. While specific spectral data for this exact compound is not detailed in the provided results, expected chemical shifts can be inferred from analogous structures and general principles of NMR theory.

In the ¹H NMR spectrum, the proton of the sulfonamide group (–SO₂NH–) is anticipated to appear as a singlet in the range of 8.78–10.15 ppm. rsc.org The aromatic protons of the dichlorophenyl ring would likely be observed in the region of 6.51–7.70 ppm. rsc.org The methylene (B1212753) protons (–CH₂–) adjacent to the sulfonyl group would present a distinct signal, and the methyl protons of the methanesulfonamide group would also have a characteristic shift.

The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons typically show signals between 111 and 160 ppm. rsc.org The carbon atom of the methyl group in a methanesulfonamide is expected to resonate at a specific chemical shift, for instance, in related acetamide (B32628) groups, this appears around 24.5 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH (Sulfonamide) | 8.78 - 10.15 | - |

| Aromatic CH | 6.51 - 7.70 | 111 - 160 |

| CH₂ | Data not available | Data not available |

| C-Cl | - | Data not available |

| C-S | - | Data not available |

Predicted values are based on similar sulfonamide structures. rsc.org

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, and to study its fragmentation patterns under ionization. The molecular formula of the compound is C₇H₇Cl₂NO₂S. sigmaaldrich.com In electron ionization MS, the molecule would generate a molecular ion peak corresponding to its mass. High-resolution mass spectrometry (HRMS) would confirm the exact mass.

The fragmentation of sulfonamides in MS typically involves the cleavage of the S-N bond and the C-S bond. Common fragmentation pathways would lead to the formation of characteristic ions. For instance, the loss of the methanesulfonyl group (•CH₃SO₂) or the dichlorophenylamino group (•NHC₆H₃Cl₂) would produce significant fragment ions. The presence of two chlorine atoms would result in a characteristic isotopic pattern for chlorine-containing fragments.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M]⁺ | 240.96 | Molecular Ion |

| [M - SO₂]⁺ | 176.99 | Loss of sulfur dioxide |

| [C₆H₃Cl₂NH]⁺ | 160.97 | Dichlorophenylamino cation |

| [CH₃SO₂]⁺ | 79.00 | Methanesulfonyl cation |

Predicted m/z values are based on the molecular formula and common fragmentation patterns.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum is expected to show a distinct absorption band for the N-H stretch of the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are also prominent features, typically appearing in the ranges of 1370–1335 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The presence of the dichlorophenyl moiety is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600–1450 cm⁻¹ region. The C-S bond stretching is also observable. researchgate.net

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the carbon skeleton. The S=O symmetric stretch and the aromatic ring vibrations are typically strong in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Sulfonamide) | 3300 - 3230 | 3300 - 3230 |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |

| S=O Asymmetric Stretch | 1370 - 1335 | Weak or absent |

| S=O Symmetric Stretch | 1180 - 1160 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 |

| C-S Stretch | 800 - 600 | 800 - 600 |

Predicted frequencies are based on typical values for sulfonamides and aromatic compounds. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although the specific crystal structure of this compound is not available in the provided search results, data from closely related compounds like N-(2,6-dichlorophenyl)benzenesulfonamide and N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide can be used to infer its solid-state conformation. nih.govnih.gov

In these related structures, the molecule is typically bent at the sulfur atom. nih.govnih.gov The crystal structure is expected to be stabilized by intermolecular hydrogen bonds, particularly N–H···O interactions, which link the molecules into chains or dimers. nih.gov The presence of the two chlorine atoms on the phenyl ring will significantly influence the molecular packing in the crystal lattice.

Table 4: Predicted Crystallographic Parameters for this compound (based on analogs)

| Parameter | Predicted Value | Reference Analog |

|---|---|---|

| Crystal System | Monoclinic | N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide nih.gov |

| Space Group | P2₁/n | N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide nih.gov |

| C—SO₂—NH—C Torsion Angle (°) | ~ -90 | N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide nih.gov |

| Dihedral Angle between Rings (°) | ~ 52 | N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide nih.gov |

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound is largely dictated by the steric hindrance imposed by the two ortho-chloro substituents on the phenyl ring. These bulky groups restrict the rotation around the N-C(aryl) and S-N bonds.

Studies on analogous N-(2,6-disubstituted-phenyl)sulfonamides reveal that the conformation around the S-N bond is a key structural feature. nih.govnih.gov The C—SO₂—NH—C torsion angle in similar molecules, such as N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide, is approximately -90.4°. nih.gov This indicates a gauche conformation, which is likely adopted to minimize steric repulsion between the sulfonyl oxygens and the ortho-chloro substituents.

Furthermore, the dichlorophenyl ring is significantly twisted out of the plane of the S-N bond. nih.govnih.gov The dihedral angle between the sulfonyl-bearing moiety and the aniline benzene (B151609) ring in N-(2,6-dichlorophenyl)benzenesulfonamide is 43.5°. nih.gov A similar significant tilt is expected for this compound. This twisted conformation is a direct consequence of avoiding steric clashes, a common feature in ortho-substituted diaryl systems. The conformational preferences of this molecule are crucial as they can influence its intermolecular interactions and, consequently, its physical and biological properties.

Target Identification and Validation through Biochemical Assays (In Vitro)

Biochemical assays are fundamental in identifying and validating the biological targets of chemical compounds. For this compound and its structural relatives, these in vitro studies have revealed a range of enzymatic and receptor interactions, highlighting the influence of the dichlorophenyl moiety on biological activity.

Enzyme Inhibition Kinetics (e.g., COX-1/2, Carbonic Anhydrase, HMG-CoA Reductase, Urease, MurD, IDH1, EGFR, HER2)

The study of enzyme inhibition kinetics provides quantitative measures of a compound's potency, such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Cyclooxygenase (COX-1/2) Inhibition

While direct kinetic data for this compound is not extensively documented in public literature, the closely related analogue, Diclofenac (B195802) (2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid), is a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2 enzymes. drugbank.com These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. drugbank.com The 2,6-dichloro substitution on the phenylamino (B1219803) ring is a critical structural feature for its potent inhibitory activity. researchgate.net The therapeutic effects of NSAIDs are derived from the inhibition of COX-2, whereas the common adverse effects, like gastrointestinal issues, stem from the inhibition of the constitutively expressed COX-1. nih.gov

Selective COX-2 inhibitors, often called "coxibs," are a class of NSAIDs that were developed to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govwikipedia.org Many of these selective inhibitors incorporate a sulfonamide or a related methanesulfonyl group, which plays a crucial role in their selectivity for the COX-2 enzyme. nih.gov For instance, Celecoxib and Valdecoxib are clinically used COX-2 selective inhibitors that contain a primary sulfonamide group. nih.gov The development of selective COX-2 inhibitors continues to be an active area of research due to their potential applications in treating cancer and neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov

Table 1: Inhibition of Cyclooxygenase by Diclofenac

| Compound | Target Enzyme(s) | Effect |

|---|---|---|

| Diclofenac | COX-1 and COX-2 | Inhibition of prostaglandin (B15479496) synthesis. drugbank.com |

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classical and most studied class of carbonic anhydrase inhibitors (CAIs). nih.govacs.org These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton and are involved in numerous physiological processes. mdpi.com There are several human (h) CA isoforms, and their inhibition has therapeutic applications in glaucoma, epilepsy, and potentially as anticancer agents. acs.orgmdpi.com

The primary sulfonamide moiety (SO₂NH₂) is the key zinc-binding group, which coordinates to the Zn(II) ion in the enzyme's active site, leading to inhibition. acs.org Analogues of this compound, particularly dichlorinated benzenesulfonamides, have been investigated as CAIs. For example, Dichlorphenamide is a clinically used CAI for managing glaucoma. acs.org Studies on various heterocyclic sulfonamides have shown that it is possible to achieve isoform-selective inhibition, which is a major goal in the design of new CAIs to reduce side effects. mdpi.com The inhibition potency of sulfonamides against various CA isoforms typically ranges from the low to high nanomolar level. nih.gov For example, a study on the β-carbonic anhydrase from the multidrug-resistant bacterium A. baumannii (βAbauCA) showed that sulfonamide inhibitors have distinct inhibition profiles compared to human α-CAs, which could be exploited for designing selective antibacterial agents. nih.gov

Table 2: Inhibition Profile of Selected Sulfonamides against Carbonic Anhydrase Isoforms

| Compound Class | Target Isoforms | Inhibition Mechanism | Therapeutic Application |

|---|---|---|---|

| Systemic Sulfonamides (e.g., Acetazolamide, Dichlorphenamide) | hCA I, II, IV, etc. | Zinc-binding in active site. acs.org | Glaucoma, Diuretic. acs.orggoogle.com |

| Topical Sulfonamides (e.g., Dorzolamide, Brinzolamide) | hCA II | Zinc-binding in active site. acs.org | Glaucoma. acs.org |

| COX-2 Selective Inhibitors (e.g., Celecoxib, Valdecoxib) | hCA I, II, IX, etc. | Nanomolar inhibition. nih.gov | Anticancer (potential). nih.gov |

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its inhibition is a target for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov Several studies have shown that dichlorophenyl-containing compounds can be potent urease inhibitors. For instance, in one study of dipeptide conjugates, derivatives containing a 2,3-dichlorophenyl piperazine (B1678402) moiety were synthesized and tested for urease inhibition. core.ac.ukmendeley.comresearchgate.net The results indicated that thiourea (B124793) derivatives with chloro-substituents at the meta or para positions displayed significant urease inhibitory activity, with one analogue being nearly 10-fold more potent than the thiourea standard. core.ac.ukresearchgate.net This highlights the importance of the dichlorophenyl scaffold in the design of novel urease inhibitors.

EGFR/HER2 Inhibition

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are tyrosine kinases that, when overexpressed or mutated, can drive the growth of various cancers. nih.govnih.gov While direct inhibition of EGFR/HER2 by this compound is not reported, a potent, orally active Src kinase inhibitor containing a 7-(2,6-dichlorophenyl) moiety has been identified. Src is a non-receptor tyrosine kinase that is often involved in the downstream signaling of EGFR and HER2. This compound demonstrated activity in human tumor cell lines and in animal models of tumor growth, suggesting that the 2,6-dichlorophenyl group can be incorporated into kinase inhibitors targeting pathways relevant to EGFR/HER2-driven cancers.

HMG-CoA Reductase, MurD, and IDH1 Inhibition

Based on currently available scientific literature, there is no significant evidence to suggest that this compound or its close structural analogues are inhibitors of HMG-CoA Reductase, MurD ligase, or Isocitrate Dehydrogenase 1 (IDH1). These enzymes belong to distinct classes with different substrate and inhibitor specificities.

Receptor Binding Studies and Ligand-Protein Interactions

The dichlorophenyl motif is a key feature in ligands designed for various receptors, influencing binding affinity and selectivity.

Dopamine Receptors: Analogues containing a 2,3-dichlorophenyl group have been developed as potent and selective antagonists for the dopamine D3 receptor. nih.gov This receptor is implicated in neuropsychiatric disorders like schizophrenia and drug addiction. nih.govfrontiersin.org One such antagonist, which also featured a trans-butenyl piperazine linker, displayed a high binding affinity (Kᵢ) of 0.7 nM for the human D3 receptor and a 133-fold selectivity over the D2 receptor. patsnap.com

Cannabinoid Receptors: A novel inverse agonist for the cannabinoid-1 receptor (CB1R), developed for the potential treatment of obesity, incorporated a 2,4-dichlorophenyl group. This compound was found to be a highly selective CB1R inverse agonist.

Estrogen Receptors: A potent and selective estrogen receptor degrader (SERD), SAR439859, was developed for treating estrogen-receptor-positive breast cancer. This molecule contains a 6-(2,4-dichlorophenyl) group, which was identified as a critical pharmacophoric feature for its activity. acs.orgnih.gov

FK506-Binding Protein 12 (FKBP12): FKBP12 is often used as a model system for studying ligand-protein interactions. In a detailed study of sulfonamide binding, an analogue with a 3,5-dichlorophenyl group was investigated. researchgate.netchemrxiv.org This research deconstructed the binding contributions of different parts of the molecule, highlighting the importance of the sulfonamide oxygens which engage in unusual but highly conserved CH···O=S interactions with the protein. researchgate.netchemrxiv.org

Table 3: Binding Affinities of Dichlorophenyl-Containing Analogues to Various Receptors

| Compound Analogue | Target Receptor | Substitution Pattern | Binding Affinity (Kᵢ) / Activity |

|---|---|---|---|

| Pyridine-benzamide derivative | Dopamine D3 | 2,3-Dichlorophenyl | 0.7 nM (Kᵢ) |

| Pyrano[2,3-b]pyridine derivative | Cannabinoid-1 (CB1R) | 2,4-Dichlorophenyl | Potent inverse agonist |

| SAR439859 | Estrogen Receptor α (ERα) | 2,4-Dichlorophenyl | Potent and selective degrader. nih.gov |

Investigation of Protein–Ligand Complex Formation

The precise nature of how a ligand binds to its protein target can be revealed through techniques like X-ray crystallography. These studies provide a three-dimensional view of the protein-ligand complex at an atomic level.

For sulfonamide-based inhibitors, crystal structures have been determined for complexes with various enzymes, including carbonic anhydrases and the sulfonamide resistance enzyme Sul3. rcsb.orgnih.gov A particularly insightful study used FKBP12 as a model protein to explore the interactions of sulfonamides and their analogues. researchgate.netchemrxiv.org The co-crystal structure of a bicyclic sulfonamide with a 3,5-dichlorophenyl group in complex with FKBP12 revealed the detailed interaction network. researchgate.netchemrxiv.org Key interactions included:

Two hydrogen bonds between the ligand's core and the protein backbone.

A halogen-π interaction between a chlorine atom and a histidine residue.

A network of S=O···HC interactions between the sulfonamide oxygens and tyrosine and phenylalanine residues, mimicking the binding of the natural ligand FK506. chemrxiv.org

These structural insights are invaluable for the rational design of new, more potent, and selective inhibitors. rcsb.org

Elucidation of Mechanistic Pathways at the Molecular Level

Understanding the molecular mechanism of action goes beyond simple binding and inhibition. It involves characterizing the type of binding (e.g., orthosteric vs. allosteric) and the subsequent effects on cellular signaling pathways.

Allosteric Modulation and Orthosteric Binding Mechanisms

The majority of enzyme inhibitors, including the sulfonamide inhibitors of carbonic anhydrase, function through orthosteric binding . acs.org This means they bind directly to the enzyme's active site, competing with the natural substrate and preventing the catalytic reaction from occurring. nih.gov In the case of CAs, the sulfonamide group binds to the zinc ion that is essential for catalysis. acs.org

In contrast, allosteric modulation involves a ligand binding to a site on the protein that is distinct from the active site (an allosteric site). This binding induces a conformational change in the protein that modulates—either enhancing or reducing—the activity of the active site. A significant example involving the 2,6-dichlorophenyl moiety is the compound LY3154207. nih.gov This molecule is a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor. nih.gov It does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, dopamine. This mechanism offers a more nuanced way to modulate receptor function compared to simple agonists or antagonists and represents a sophisticated approach in drug design. nih.gov

Downstream Cellular Signaling Cascade Perturbations (in cell lines)

The binding of a ligand to its target protein initiates a cascade of events within the cell, altering various signaling pathways.

Perturbation of Pro-inflammatory Pathways: The inhibition of COX-2 by diclofenac, an analogue of this compound, leads to the suppression of prostaglandin synthesis. drugbank.com This has further downstream effects. For example, in a study on colon tumorigenesis, diclofenac administration was shown to lower the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis, and to reverse changes in the expression of the chemokines MCP-1 and MIP-1α, which are involved in inflammation and tumor progression. nih.gov

Perturbation of Dopaminergic Signaling: Antagonists of the dopamine D3 receptor can block the cellular responses triggered by D3 receptor activation. nih.gov For instance, a potent D3 antagonist was shown to inhibit the mitogenesis (cell proliferation) stimulated by the D3 agonist quinpirole (B1680403) in Chinese hamster ovary (CHO) cells. nih.gov D3 receptors are known to modulate dopamine release and can influence mood, motivation, and reward-seeking behaviors through their signaling pathways. patsnap.comwikipedia.org

Perturbation of Growth Factor Signaling: Inhibitors targeting the EGFR/HER2 pathways ultimately aim to block the downstream signals that promote cell proliferation and survival, such as the PI3K/Akt and Ras/MAPK pathways. nih.gov The Src kinase inhibitor containing the 2,6-dichlorophenyl group was shown to have anti-tumor activity in human tumor cell lines, demonstrating its ability to interfere with these critical cancer-promoting cascades.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid (Diclofenac) |

| N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide (NS-398) |

| Acetazolamide |

| Dichlorphenamide |

| Dorzolamide |

| Brinzolamide |

| Celecoxib |

| Valdecoxib |

| 2,3-dichlorophenyl piperazine |

| 7-(2,6-dichlorophenyl)-5-methylbenzo drugbank.comrcsb.orgnih.govtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine |

| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide |

| N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) |

| 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo chemrxiv.organnulene-2-carboxylic acid (SAR439859) |

| 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207) |

Cellular Response Studies (In Vitro Cell Line Models)

No studies on the cellular response to this compound in in vitro cell line models are publicly available.

Impact on Cell Proliferation and Viability

There is no available data from in vitro studies on various cell lines that detail the effects of this compound on cell proliferation and viability. Therefore, key metrics such as IC₅₀ (half-maximal inhibitory concentration) values, which are crucial for assessing a compound's potency in inhibiting cell growth, cannot be provided.

Table 1: Summary of In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|

Induction of Cell Cycle Arrest and Apoptosis Pathways

Information regarding the ability of this compound to induce cell cycle arrest at specific phases (e.g., G0/G1, S, or G2/M) is not present in the public domain. Consequently, the molecular mechanisms, such as the modulation of cyclin-dependent kinases (CDKs) and cyclins, remain unknown for this specific compound.

Furthermore, there are no published studies on the induction of apoptosis by this compound. Details on the activation of intrinsic or extrinsic apoptotic pathways, including the involvement of caspases and the Bcl-2 family of proteins, are not available.

Table 2: Effects of this compound on Cell Cycle and Apoptosis

| Cell Line | Cell Cycle Arrest Phase | Key Apoptotic Markers | Reference |

|---|

Subcellular Localization and Distribution within Cells

There is no research available that has investigated the subcellular localization and distribution of this compound within cells. Techniques such as fluorescence microscopy, which could reveal the compound's accumulation in specific organelles like the mitochondria, nucleus, or endoplasmic reticulum, have not been reported for this molecule.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2,6 Dichlorophenyl Methanesulfonamide Analogues

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of molecules derived from the (2,6-Dichlorophenyl)methanesulfonamide scaffold is significantly influenced by the nature and position of various substituents. Research into related dichlorophenyl sulfonamides and other analogous structures has provided insights into how modifications can modulate activity. nih.govresearchgate.net

Systematic alterations to the core structure help in understanding the electronic and steric requirements for optimal interaction with biological targets. For instance, in a series of 2-phenol-4-chlorophenyl-6-aryl pyridines, the position of a chloro substituent on a phenyl ring was found to be crucial for selective topoisomerase II inhibitory activity, with ortho- and para-positions being favorable over the meta-position. nih.gov

The introduction of different functional groups, such as fluoro, methoxy, or amino groups, can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby affecting its biological activity. mdpi.com For example, in a series of 1,3,4-oxadiazole (B1194373) derivatives, a fluoro-substituted compound demonstrated superior anticancer activity compared to other analogues. mdpi.com

Table 1: Effect of Substituents on the Biological Activity of Selected Dichlorophenyl-Containing Compounds

| Parent Compound Scaffold | Substituent Variation | Observed Effect on Biological Activity | Reference |

| Pyrido[2,3-d]pyrimidin-7-one | Substitutions at the 3- and 4-positions of a phenylamino (B1219803) moiety | Improved potency and selectivity as Abl kinase inhibitors. | researchgate.net |

| 2-Phenol-4-chlorophenyl-6-aryl pyridine | Chloro-group position on the 4-phenyl ring | Ortho- or para-chloro substitution favored selective topoisomerase II inhibition. | nih.gov |

| Purine derivatives | 2,6-dichloro substitution | Potent antiproliferation activity against several cancer cell lines. | mdpi.com |

This table presents findings from related structures containing a dichlorophenyl moiety to infer potential substituent effects on this compound analogues, due to a lack of direct studies on the specified compound.

Role of the Dichlorophenyl Ring Orientation and Conformation in Target Binding

The orientation and conformation of the 2,6-dichlorophenyl ring are critical determinants of a molecule's ability to bind to its biological target. The two chlorine atoms at the ortho positions restrict the rotation of the phenyl ring, leading to a more defined and rigid conformation. This conformational constraint can be advantageous for fitting into a specific binding pocket of a protein.

In a study of N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide, the two benzene (B151609) rings were observed to be tilted relative to each other by 51.7 (1)°. nih.gov This specific dihedral angle, influenced by the bulky chlorine atoms, dictates the three-dimensional shape of the molecule and its potential interactions with a receptor. nih.gov

Furthermore, the dichlorophenyl ring can engage in various non-covalent interactions, including hydrophobic and halogen-π interactions. For instance, in a co-crystal structure of a ligand containing a dichlorophenyl group with the protein FKBP12, a halogen-π-interaction between one of the chlorine atoms and a histidine residue was observed. nih.gov Such interactions are crucial for the affinity and specificity of the ligand. A steric clash involving the dichlorophenyl ring can also lead to a twisted conformation that may reduce binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the physicochemical properties that are important for activity.

For sulfonamide derivatives, QSAR studies have been employed to identify key molecular descriptors that influence their biological effects. semanticscholar.orgnih.gov These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For example, in a QSAR study of benzenesulfonamide (B165840) derivatives, it was found that steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields were significant in determining their herbicidal activity. nih.gov

The general process of developing a QSAR model involves:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For benzenesulfonamide conjugates, QSAR analysis has been used to predict inhibition constants against various human carbonic anhydrase isoforms. semanticscholar.org

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a response. nih.govresearchgate.net A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. frontiersin.org

These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target protein's binding site (structure-based). nih.govnih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov

Influence of Acidity and Hydrogen Bonding Potential of the Sulfonamide Group on Interactions

The sulfonamide group (-SO₂NH-) is a key functional group that significantly influences the properties and biological interactions of molecules like this compound. Its ability to act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the oxygens) is crucial for its interaction with protein targets. nih.gov

The acidity of the sulfonamide proton (pKa) is an important factor. The electron-withdrawing nature of the sulfonyl group makes the N-H proton acidic. This acidity can be modulated by the substituents on the adjacent aromatic ring. The ionized form of the sulfonamide can form strong ionic interactions with positively charged residues in a binding pocket. pharmacy180.com

Computational Chemistry and Molecular Modeling of 2,6 Dichlorophenyl Methanesulfonamide

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. mdpi.com While specific DFT studies on (2,6-Dichlorophenyl)methanesulfonamide are not prevalent in the literature, extensive crystallographic and computational work on highly analogous structures, such as N-(2,6-Dichlorophenyl)benzenesulfonamide and N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide, provides a robust framework for predicting its geometric and electronic features. nih.govnih.gov

These calculations typically utilize methods like B3LYP with basis sets such as 6-311G(d,p) to optimize the molecular geometry and predict vibrational frequencies. researchgate.net Key insights from such analyses include:

Electronic Properties: Molecular Electrostatic Potential (MEP) mapping is used to predict reactive sites for electrophilic and nucleophilic attacks. For sulfonamides, the MEP typically shows negative potential (red/yellow regions) around the sulfonyl oxygen atoms and the phenyl ring, indicating sites susceptible to electrophilic attack, while regions around the amine proton show positive potential (blue), indicating a site for nucleophilic interaction.

Orbital Analysis: Frontier Molecular Orbital (HOMO-LUMO) analysis helps determine the electronic transition properties and reactivity of the molecule. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing molecular stability.

Charge Distribution: Natural Bond Orbital (NBO) analysis can be employed to study charge delocalization and intramolecular interactions, such as the hydrogen bonds that stabilize the crystal structure. In the solid state, molecules of this class are often linked by N-H···O hydrogen bonds, forming chains or more complex networks. nih.govnih.gov

Table 1: Comparative Geometric Parameters from Crystallographic Data of Analogous Compounds

| Parameter | N-(2,6-Dichlorophenyl)benzenesulfonamide nih.gov | N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide nih.gov |

|---|---|---|

| C–SO₂–NH–C Torsion Angle | 82.5 (2)° | -90.4 (2)° |

| Inter-ring Tilt Angle | 43.5 (1)° | 51.7 (1)° |

| Crystal System | Monoclinic | Monoclinic |

| Key Intermolecular Interaction | N—H⋯O Hydrogen Bond | N—H⋯O Hydrogen Bond |

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ingentaconnect.com For sulfonamide-based compounds, a primary target class is the zinc-containing enzyme family of carbonic anhydrases (CAs). ingentaconnect.comnih.govresearchgate.net Docking simulations of this compound into the active site of various CA isoforms (e.g., CA I, II, IX, XII) would be a critical step in evaluating its potential as an inhibitor. nih.govresearchgate.net

The process involves:

Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. The ligand, this compound, is built and its energy is minimized.

Simulation: Using software such as AutoDock Vina or the docking modules in Schrödinger or Discovery Studio, the ligand is placed in the defined active site of the protein. The algorithm then samples numerous conformations and orientations of the ligand, scoring each based on a function that estimates binding affinity (e.g., in kcal/mol). ingentaconnect.com

Analysis: The results are analyzed to identify the most stable binding pose. For sulfonamides binding to carbonic anhydrase, the key interaction involves the coordination of the sulfonamide group (-SO₂NH₂) to the zinc ion (Zn²⁺) in the catalytic pocket, with the nitrogen atom displacing a zinc-bound water molecule. Additional hydrogen bonds with active site residues like Thr199 and Thr200, along with hydrophobic interactions involving the phenyl rings, further stabilize the complex. ingentaconnect.comacs.org The docking score provides a quantitative estimate of the binding affinity, allowing for comparison with known inhibitors. ingentaconnect.com

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.govfrontiersin.org An MD simulation would be the logical next step after docking this compound to a protein target. nih.gov

The primary goals of an MD simulation in this context are:

Stability Assessment: To evaluate the stability of the binding mode predicted by docking. By simulating the complex in a system that includes explicit water molecules and ions at physiological temperature and pressure, one can observe if the ligand remains stably bound in the active site or if it drifts away. researchgate.netudel.edu Key metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored over the simulation time (typically nanoseconds to microseconds).

Interaction Analysis: To analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the docking pose. MD simulations can reveal which interactions are stable and which are transient. frontiersin.org

Conformational Changes: To observe any conformational adjustments in the protein or the ligand upon binding. The flexibility of the ligand within the binding pocket and any induced-fit effects in the protein can be characterized, providing a more accurate representation of the binding event. nih.gov

Virtual Screening and Lead Optimization Based on this compound Scaffold

The this compound structure can serve as a "scaffold" or starting point for discovering new, potentially more potent or selective compounds. nih.govnih.gov Virtual screening (VS) is the primary computational method for this purpose. researchgate.net

Two main strategies could be employed:

Ligand-Based Virtual Screening (LBVS): If a target structure is unknown but active ligands are, this method can be used. The 3D shape and electrostatic properties of this compound would be used as a template to search large chemical databases (e.g., ZINC, Enamine) for compounds with high similarity. youtube.com This approach rapidly identifies diverse molecules that retain the key features required for activity.

Structure-Based Virtual Screening (SBVS): With a known protein target (like carbonic anhydrase), large libraries containing millions of compounds can be computationally docked into the active site. acs.org The compounds are then ranked based on their predicted binding scores, and the top-scoring hits are selected for further evaluation. This method can identify novel scaffolds that are structurally distinct from the initial query but fit well within the target's binding pocket.

Following virtual screening, the identified "hits" would undergo a lead optimization phase. Here, computational chemistry guides the rational design of analogues. For the this compound scaffold, this could involve systematically modifying different parts of the molecule—for example, by substituting the chloro groups with other halogens or small alkyl groups, or by altering the methanesulfonamide (B31651) moiety—to improve binding affinity, selectivity, or pharmacokinetic properties. nih.gov

In Silico ADME/Tox Predictions (Conceptual Focus)

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is crucial to avoid late-stage failures in the drug development pipeline. nih.govbenthamscience.com Numerous computational models and web-based platforms (e.g., SwissADME, pkCSM) are available to predict these properties for a molecule like this compound based solely on its structure. mdpi.comnih.gov

These predictions provide a conceptual understanding of the compound's drug-likeness. Key parameters evaluated include:

Absorption: Predictions for properties like human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model for intestinal absorption), and P-glycoprotein substrate/inhibitor potential are made. mdpi.com

Distribution: Key calculated metrics include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). High PPB can limit the free concentration of a drug available to act on its target. mdpi.com

Metabolism: Predictions identify which cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP3A4) are likely to metabolize the compound or be inhibited by it. Inhibition of CYP enzymes is a major cause of drug-drug interactions.

Excretion: This is often estimated through predictions of total clearance and renal clearance.

Toxicity: A range of potential toxicities are screened for, including AMES toxicity (mutagenicity), hERG (human Ether-à-go-go-Related Gene) inhibition (cardiotoxicity), hepatotoxicity (liver damage), and skin sensitization. mdpi.comresearchgate.net

Table 2: Conceptual In Silico ADME/Tox Parameters for Drug Discovery

| Category | Parameter | Importance |

|---|---|---|

| Absorption | GI Absorption | Predicts uptake after oral administration. |

| Caco-2 Permeability | In vitro model for intestinal absorption. | |

| P-gp Substrate | Indicates potential for active efflux from cells, reducing bioavailability. | |

| Distribution | BBB Permeation | Predicts ability to cross the blood-brain barrier and act on CNS targets. |

| Plasma Protein Binding | High binding reduces the free fraction of the drug. | |

| Metabolism | CYP Isoform Inhibition | High potential for drug-drug interactions. |

| Toxicity | AMES Mutagenicity | Predicts potential to cause DNA mutations (cancer risk). |

| hERG Inhibition | Predicts risk of drug-induced cardiac arrhythmia. | |

| Hepatotoxicity | Predicts potential for drug-induced liver injury. |

Advanced Analytical Methodologies in 2,6 Dichlorophenyl Methanesulfonamide Research

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for determining the purity of (2,6-Dichlorophenyl)methanesulfonamide and for the separation of any potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for achieving these analytical objectives.

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of sulfonamide compounds. A typical approach involves a reverse-phase HPLC method, which separates compounds based on their hydrophobicity. For sulfonamide derivatives, C18 columns are frequently utilized with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium acetate or phosphate buffer with adjusted pH) and an organic solvent like acetonitrile or methanol. The separation is often performed using a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity. Detection is commonly achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The purity of the compound is determined by calculating the peak area of the main component relative to the total peak area of all components in the chromatogram. For analogous sulfonamide compounds, HPLC methods have successfully demonstrated the ability to achieve high levels of purity, often exceeding 98%. nih.govnih.gov

Gas Chromatography-Mass Spectrometry is particularly useful for the separation and identification of volatile isomers. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. The separation of isomers in GC is achieved based on their differential partitioning between the stationary phase of the capillary column and the carrier gas. The choice of the stationary phase is critical for resolving isomers; polar columns are often effective for separating isomers with different polarities. The mass spectrometer detector provides structural information, which is crucial for the unambiguous identification of each isomer. By analyzing the fragmentation patterns, it is possible to distinguish between closely related isomeric structures.

Table 1: Illustrative HPLC Purity Data for Related Sulfonamide Compounds

| Compound Name | HPLC Purity (%) |

| N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine-2-sulfonamide (Crude) | 95.8 |

| N-benzoyl-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine-2-sulfonamide | 98.7 |

| 2-(2,2-difluoroethoxyl)-N-benzoyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl)-6-trifluoromethyl benzenesulfonamide (B165840) | 99.0 |

| N-(chloroacetyl)-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine-2-sulfonamide | 99.3 |

Biosensor-Based Approaches for Real-Time Binding Kinetics (e.g., Surface Plasmon Resonance - SPR)

Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying the real-time binding kinetics of molecules. In the context of this compound research, SPR can be employed to characterize its interaction with a specific biological target, such as a protein or enzyme. The principle of SPR involves immobilizing one of the binding partners (the ligand, e.g., the target protein) onto a sensor chip surface. The other binding partner (the analyte, e.g., this compound) is then flowed over the surface in a microfluidic channel. The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass concentration. youtube.com

An SPR experiment provides a sensorgram, which is a plot of the response units versus time. From the association phase (when the analyte is flowed over the surface) and the dissociation phase (when the analyte is replaced by buffer), the association rate constant (k_a_) and the dissociation rate constant (k_d_) can be determined. The equilibrium dissociation constant (K_D_), which is a measure of the binding affinity, can then be calculated as the ratio of k_d_ to k_a_. This kinetic information is invaluable for understanding the mechanism of action of a compound and for structure-activity relationship (SAR) studies. For instance, in a study of the interaction between 4-carboxy benzene (B151609) sulfonamide and carbonic anhydrase II, SPR was used to determine the kinetic parameters of the binding. researchgate.net

Table 2: Example of Kinetic Binding Data for a Sulfonamide Compound using SPR

| Parameter | Value |

| Association Rate Constant (k_a) | 1.58 x 10³ M⁻¹s⁻¹ |

| Dissociation Rate Constant (k_d_) | 0.04 s⁻¹ |

| Equilibrium Dissociation Constant (K_D_) | 2.45 x 10⁻⁷ M |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat changes associated with a binding event. springernature.com This allows for a complete thermodynamic characterization of the interaction between this compound and its target molecule. In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (e.g., the target protein) in a sample cell. The heat released or absorbed during the binding is measured by the instrument. iaanalysis.com

A single ITC experiment can determine the binding affinity (K_a_), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). nih.gov From these parameters, the Gibbs free energy of binding (ΔG) and the entropy of binding (ΔS) can be calculated using the equation ΔG = -RTln(K_a_) = ΔH - TΔS. The enthalpy change provides information about the changes in hydrogen bonding and van der Waals interactions, while the entropy change reflects the changes in conformational freedom and the hydrophobic effect upon binding. This detailed thermodynamic profile is crucial for understanding the driving forces behind the molecular recognition process and for guiding lead optimization in drug discovery. frontiersin.org

Table 3: Thermodynamic Parameters Obtainable from an ITC Experiment

| Parameter | Description |

| Binding Affinity (K_a) | The strength of the binding interaction. |

| Enthalpy of Binding (ΔH) | The heat released or absorbed upon binding. |

| Stoichiometry (n) | The molar ratio of the ligand to the macromolecule in the complex. |

| Gibbs Free Energy of Binding (ΔG) | The overall energy change of the binding process. |

| Entropy of Binding (ΔS) | The change in the randomness of the system upon binding. |

Microfluidic and High-Throughput Screening Methodologies

Microfluidic and high-throughput screening (HTS) methodologies are essential for rapidly evaluating large numbers of compounds and for performing assays in a miniaturized and automated fashion. These techniques can be adapted for the screening of this compound and its analogs to identify compounds with desired biological activities.

Microfluidic devices, also known as lab-on-a-chip systems, allow for the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. This miniaturization offers several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput parallel processing. For example, a microfluidic chip electrophoresis method has been developed for the rapid determination of sulfonamide residues. drugbank.com Such a platform could be adapted for the high-throughput analysis of the purity or binding characteristics of a library of this compound derivatives.

High-throughput screening (HTS) is a process that leverages automation and robotics to test a large number of compounds for a specific biological target. bmglabtech.com HTS assays are typically performed in microtiter plates and can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or changes in cellular signaling pathways. The primary goal of HTS is to identify "hits" from a compound library that can be further investigated and optimized. For this compound, an HTS campaign could be designed to screen a library of its analogs against a specific biological target to identify compounds with improved potency or selectivity.

Table 4: Comparison of Conventional and Microfluidic/HTS Approaches

| Feature | Conventional Methods | Microfluidic/HTS Methods |

| Sample Volume | Milliliters to microliters | Microliters to nanoliters |

| Throughput | Low to moderate | High to ultra-high |

| Analysis Time | Hours to days | Minutes to hours |

| Automation | Limited | Extensive |

| Cost per Sample | Higher | Lower |

Broader Academic Implications and Future Research Directions for 2,6 Dichlorophenyl Methanesulfonamide

The study of specific chemical entities often opens avenues to broader scientific understanding and technological advancement. (2,6-Dichlorophenyl)methanesulfonamide, while a discrete molecule, stands at the intersection of several key areas in medicinal chemistry and chemical biology. Its structural motifs—the dichlorinated phenyl ring and the methanesulfonamide (B31651) group—are prevalent in a wide range of biologically active compounds. Exploring its potential provides a framework for future research with wide-ranging implications.

Q & A

Q. What is the standard synthetic protocol for (2,6-Dichlorophenyl)methanesulfonamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves reacting 2,6-dichloroaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key steps include:

- Molar Ratios : Use a 1:1.2 molar ratio of 2,6-dichloroaniline to methanesulfonyl chloride to ensure complete conversion .

- Temperature Control : Maintain the reaction at 0–5°C during sulfonamide bond formation to minimize side reactions.

- Purification : Isolate the product via vacuum filtration and recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity.

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min, detecting at 254 nm. Compare retention times to a certified reference standard .

- NMR : Confirm the structure via NMR (DMSO-d6): δ 7.45–7.55 (m, 3H, aromatic), 3.25 (s, 3H, SOCH), and absence of amine protons .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 240.11 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer: Contradictions often arise from assay conditions or structural analogs. To address this:

- Standardize Assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and MIC thresholds (e.g., ≤10 µg/mL for antimicrobial activity) .

- Structural Comparisons : Compare activity profiles with analogs like N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide () to identify substituent effects.

- Dose-Response Curves : Generate IC/EC values across multiple concentrations to validate potency thresholds .

Q. What experimental strategies enhance the compound’s solubility and stability in biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) for aqueous solubility. Pre-test solvent biocompatibility in control assays .

- pH Adjustment : Stabilize the sulfonamide group by buffering solutions to pH 7.4–8.0 to prevent hydrolysis .

- Lyophilization : For long-term storage, lyophilize the compound with 5% trehalose to maintain stability at -80°C .

Q. How does structural modification of the phenyl or sulfonamide group influence acetylcholinesterase (AChE) inhibition?

Methodological Answer: Modifications alter binding affinity and selectivity:

- Electron-Withdrawing Groups : Adding halogens (e.g., Cl, F) at the 2,6-positions enhances AChE inhibition by increasing electrophilicity .

- Sulfonamide vs. Sulfonyl Fluoride : Replace the sulfonamide with a sulfonyl fluoride group (as in (2,6-Dichlorophenyl)methanesulfonyl fluoride) to improve blood-brain barrier penetration .

- Docking Studies : Use AutoDock Vina to model interactions with AChE’s catalytic triad (Ser200, His440, Glu327) .

Q. What methodologies are recommended for studying the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Monitoring : Track reaction progress via NMR in CDCl when using fluorine-containing nucleophiles .

- Catalytic Systems : Employ CuI/L-proline (10 mol%) in DMF at 80°C to facilitate cross-coupling with aryl boronic acids .

- By-Product Analysis : Use GC-MS to identify intermediates and optimize conditions for minimal side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.